molecular formula C15H19N3O3 B2704230 ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate CAS No. 1825589-79-4

ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate

Cat. No.: B2704230
CAS No.: 1825589-79-4
M. Wt: 289.335
InChI Key: ZTYSCSVMHAZXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-cyanopyridine, undergoes a reaction with tert-butylamine to form N-tert-butyl-2-cyanopyridine.

    Formylation: The N-tert-butyl-2-cyanopyridine is then formylated using formic acid or a formylating agent to introduce the formamido group.

    Esterification: The final step involves the esterification of the formamido derivative with ethyl bromoacetate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The ester and formamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The formamido and ester groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)carbamoyl]acetate
  • Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)amino]acetate

Uniqueness

Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate is unique due to the presence of both the formamido and ester groups, which provide distinct reactivity and binding properties compared to similar compounds. This makes it particularly valuable in applications requiring specific molecular interactions.

Properties

IUPAC Name

ethyl 2-[tert-butyl-(2-cyanopyridine-4-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-5-21-13(19)10-18(15(2,3)4)14(20)11-6-7-17-12(8-11)9-16/h6-8H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYSCSVMHAZXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C(=O)C1=CC(=NC=C1)C#N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.